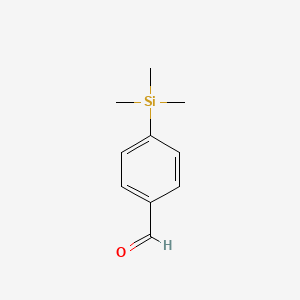

![molecular formula C14H19NO2 B1298610 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde CAS No. 81068-27-1](/img/structure/B1298610.png)

3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde

概要

説明

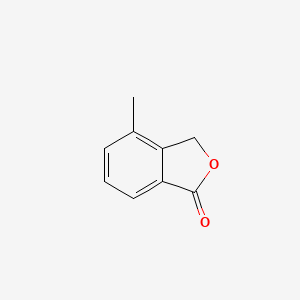

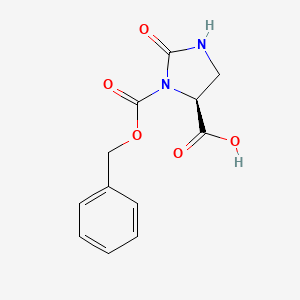

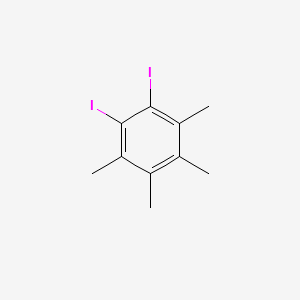

The compound 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde is a benzaldehyde derivative with a piperidine moiety attached through an ethoxy linker. This structure is similar to those studied in the provided papers, where piperidine and benzaldehyde derivatives are frequently investigated for their chemical properties and potential applications in catalysis, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aldehydes with other reagents. For instance, the catalyst 2-piperidino-1,2,2-triphenylethanol was used for the enantioselective arylation of aldehydes, suggesting that similar catalytic methods could potentially be applied to synthesize the compound . Another method improved the synthesis of a key intermediate for Rosiglitazone, which could provide insights into the synthesis of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a related compound, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using computational methods, which could be similarly applied to analyze the molecular structure of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde . Additionally, the structure of a complex molecule was determined by X-ray analysis, which is a technique that could also be used to elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is well-documented, with studies showing how they can form complexes with metals and participate in various chemical reactions . The compound 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde could potentially undergo similar reactions, forming complexes with metals or reacting with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be characterized using spectroscopic techniques such as MS, IR, NMR, and UV-visible spectroscopy . These methods would be relevant for analyzing the properties of 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde. The compound's solubility, melting point, and stability could also be investigated to provide a comprehensive understanding of its physical and chemical properties.

科学的研究の応用

Photophysical Properties and Biological Evaluation

3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde has been utilized in the synthesis of meso-piperidine linked Bodipy, leading to the development of distyryl-piperidine-Bodipy and distyryl-morpholine-Bodipy. These compounds exhibit significant photophysical properties, such as molar extinction coefficient, fluorescence lifetime, and fluorescence quantum yield, in ethanol solution. Their applications extend to live cell imaging and cytotoxicity studies, particularly with the breast cancer cell line MCF-7, showcasing their potential in biomedical research (Eçik et al., 2019).

Synthesis of Silver(I) Complexes and Cytotoxicity Studies

Another application involves the synthesis of novel silver(I) complexes with 3-[2-(piperidine-1-yl)ethoxy]benzaldehyde thiosemicarbazone. These complexes have been fully characterized and exhibit appreciable cytotoxic activity against human tumor cells, including lung A549 and breast MDA-MB-231 and MCF-7 cell lines. Their ability to induce apoptosis, mitochondrial membrane depolarization, and cell cycle alterations in triple-negative breast cancer cells highlights their potential in cancer therapy research (Silva et al., 2020).

Safety And Hazards

将来の方向性

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

3-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15/h4-6,11-12H,1-3,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQCEPCESQKNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359619 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

CAS RN |

81068-27-1 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)